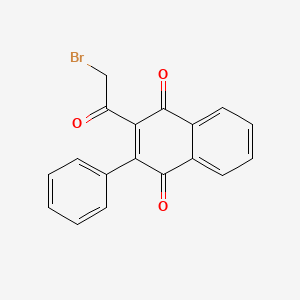
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- typically involves the bromination of 1,4-naphthoquinone followed by acetylation and phenylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- has been extensively studied for its potential therapeutic applications. It has shown promise in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on immune cells, particularly in modulating T cell responses.
Industry: Utilized in the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps in reducing the severity of autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Shares similar bromination but lacks the acetyl and phenyl groups.
1,4-Naphthoquinone: The parent compound without any substitutions.
Menadione (2-methyl-1,4-naphthoquinone): A methylated derivative with different biological activities. 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is unique due to its specific substitutions, which confer distinct biological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
56620-74-7 |
|---|---|
Molekularformel |
C18H11BrO3 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
2-(2-bromoacetyl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H11BrO3/c19-10-14(20)16-15(11-6-2-1-3-7-11)17(21)12-8-4-5-9-13(12)18(16)22/h1-9H,10H2 |
InChI-Schlüssel |
ZIHUJXAKUSXIEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
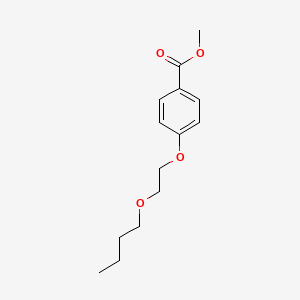
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
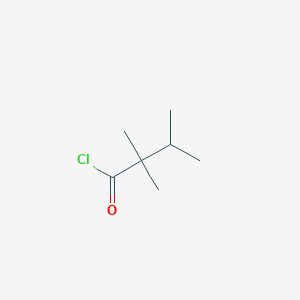
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
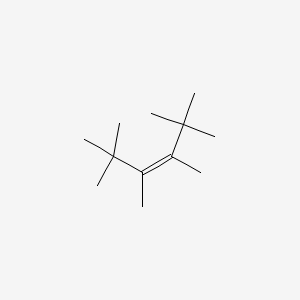
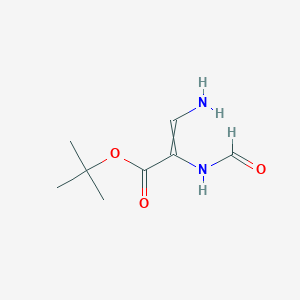
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
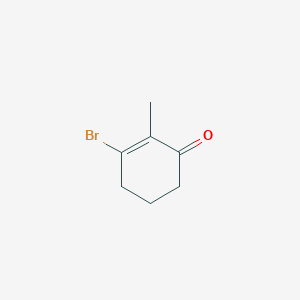
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
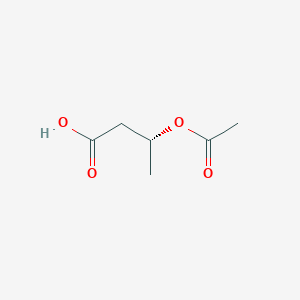
![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
